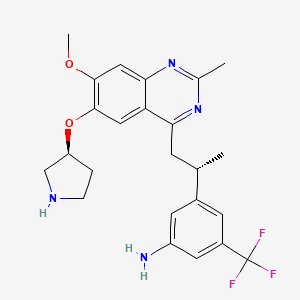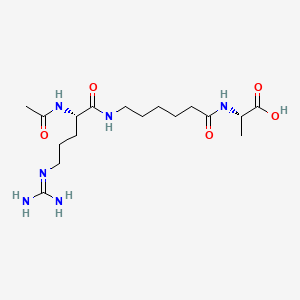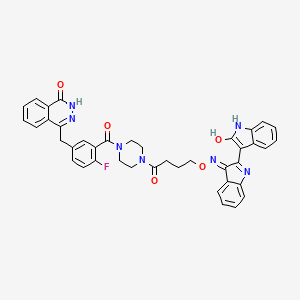
CoPoP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt porphyrin phospholipid (CoPoP) is a compound that integrates cobalt into a porphyrin ring, which is then conjugated to a phospholipid. This unique structure allows this compound to be incorporated into lipid bilayers, making it a valuable tool in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt porphyrin phospholipid typically involves the coordination of cobalt ions to a porphyrin ring, followed by the conjugation of this complex to a phospholipid. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability of the cobalt-porphyrin complex .
Industrial Production Methods
Industrial production of cobalt porphyrin phospholipid involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Cobalt porphyrin phospholipid undergoes various chemical reactions, including:
Oxidation: The cobalt center can undergo oxidation, changing its oxidation state.
Reduction: The cobalt center can also be reduced, reverting to a lower oxidation state.
Substitution: Ligands attached to the cobalt center can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions typically occur under controlled pH and temperature conditions to maintain the integrity of the cobalt-porphyrin complex .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cobalt(III) porphyrin complexes, while reduction reactions may yield cobalt(II) porphyrin complexes .
Scientific Research Applications
Cobalt porphyrin phospholipid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Incorporated into liposomes for targeted drug delivery and as a tool for studying membrane dynamics.
Medicine: Utilized in vaccine development as an adjuvant to enhance immune responses.
Industry: Applied in the development of biosensors and other diagnostic tools.
Mechanism of Action
The mechanism of action of cobalt porphyrin phospholipid involves its ability to incorporate into lipid bilayers and interact with proteins and other biomolecules. The cobalt center can coordinate with histidine residues in proteins, facilitating the non-covalent surface display of antigens on liposomes. This interaction enhances the stability and immunogenicity of the antigens, making CoPoP a valuable tool in vaccine development .
Comparison with Similar Compounds
Similar Compounds
Cobalt nitrilotriacetic acid (Co-NTA): Similar to cobalt porphyrin phospholipid, Co-NTA can coordinate with histidine residues in proteins but has a weaker association compared to CoPoP.
Aquocobalamin: A form of vitamin B12 that contains cobalt but lacks the ability to form stable complexes with proteins like this compound.
Uniqueness of this compound
Cobalt porphyrin phospholipid is unique due to its ability to incorporate into lipid bilayers and form stable complexes with proteins. This property makes it particularly useful in applications such as targeted drug delivery and vaccine development, where stability and specificity are crucial .
Properties
Molecular Formula |
C57H80CoN5O9P |
|---|---|
Molecular Weight |
1069.2 g/mol |
IUPAC Name |
cobalt(2+);[(2R)-2-[3-[(21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C57H82N5O9P.Co/c1-11-14-15-16-17-18-19-20-21-22-23-24-25-26-53(64)68-35-41(36-70-72(66,67)69-30-29-62(8,9)10)71-54(65)28-27-44-39(6)48-32-46-37(4)42(12-2)50(58-46)33-47-38(5)43(13-3)51(59-47)34-49-40(7)55-52(63)31-45(56(44)60-48)57(55)61-49;/h12,32-34,39,41,44H,2,11,13-31,35-36H2,1,3-10H3,(H2-,58,59,60,61,63,66,67);/q;+2/p-2/t39-,41+,44-;/m0./s1 |
InChI Key |
DMWSBERNBGRNSA-LXGXRSMJSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC[C@H]1[C@@H](C2=NC1=C3CC(=O)C4=C3[N-]C(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C)C=C)C)CC)C.[Co+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1C(C2=NC1=C3CC(=O)C4=C3[N-]C(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C)C=C)C)CC)C.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)







![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)


![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)

